molecular formula C10H9BrINO B13689762 1-(4-Bromo-2-iodophenyl)-2-pyrrolidinone

1-(4-Bromo-2-iodophenyl)-2-pyrrolidinone

Cat. No.: B13689762
M. Wt: 365.99 g/mol
InChI Key: IEKHBFSJOKLUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-iodophenyl)-2-pyrrolidinone is an organic compound characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, which is further connected to a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often involve the use of organoboron reagents, palladium catalysts, and appropriate solvents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may include techniques such as recrystallization and chromatography to ensure the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-iodophenyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(4-Bromo-2-iodophenyl)-2-pyrrolidinone has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-iodophenyl)-2-pyrrolidinone involves its interaction with molecular targets and pathways within a system. The presence of bromine and iodine atoms allows for unique reactivity and binding properties, which can influence various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromo-2-iodophenyl)-2-pyrrolidinone is unique due to the combination of its halogenated phenyl ring and pyrrolidinone moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H9BrINO

Molecular Weight

365.99 g/mol

IUPAC Name

1-(4-bromo-2-iodophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9BrINO/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2

InChI Key

IEKHBFSJOKLUQI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)Br)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.